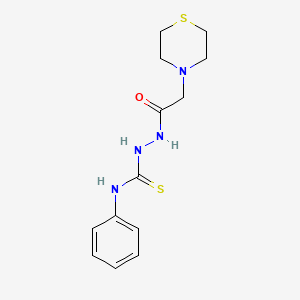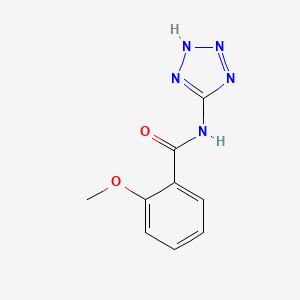
2-methoxy-N-1H-tetrazol-5-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-1H-tetrazol-5-ylbenzamide, also known as MTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTB belongs to the class of tetrazole-containing compounds, which have been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-N-1H-tetrazol-5-ylbenzamide is not fully understood. However, it has been proposed that 2-methoxy-N-1H-tetrazol-5-ylbenzamide induces cell death by activating the apoptotic pathway and inhibiting the PI3K/Akt signaling pathway. 2-methoxy-N-1H-tetrazol-5-ylbenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-methoxy-N-1H-tetrazol-5-ylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 2-methoxy-N-1H-tetrazol-5-ylbenzamide has been shown to have anti-inflammatory and antioxidant properties. 2-methoxy-N-1H-tetrazol-5-ylbenzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-1H-tetrazol-5-ylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, one limitation of 2-methoxy-N-1H-tetrazol-5-ylbenzamide is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-methoxy-N-1H-tetrazol-5-ylbenzamide. One area of interest is the development of novel derivatives of 2-methoxy-N-1H-tetrazol-5-ylbenzamide that have improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-methoxy-N-1H-tetrazol-5-ylbenzamide and to identify potential drug targets. Finally, 2-methoxy-N-1H-tetrazol-5-ylbenzamide has potential applications beyond cancer therapy, and further research is needed to explore its potential in other areas, such as neurodegenerative diseases and infectious diseases.
In conclusion, 2-methoxy-N-1H-tetrazol-5-ylbenzamide is a promising compound that has shown significant potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to identify potential drug targets. Additionally, the development of novel derivatives of 2-methoxy-N-1H-tetrazol-5-ylbenzamide could lead to improved therapeutic outcomes.
Méthodes De Synthèse
2-methoxy-N-1H-tetrazol-5-ylbenzamide can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sodium azide to form the tetrazole ring, followed by the reaction with ammonia to yield the final product, 2-methoxy-N-1H-tetrazol-5-ylbenzamide.
Applications De Recherche Scientifique
2-methoxy-N-1H-tetrazol-5-ylbenzamide has been investigated for its potential as an anticancer agent. Studies have shown that 2-methoxy-N-1H-tetrazol-5-ylbenzamide can induce cell death in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-methoxy-N-1H-tetrazol-5-ylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
Propriétés
IUPAC Name |
2-methoxy-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-16-7-5-3-2-4-6(7)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATALZUCFEBUDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1H-tetrazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)

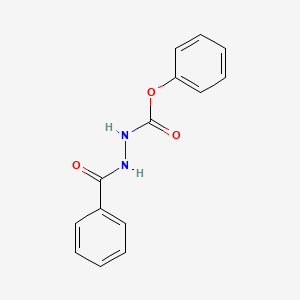
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)
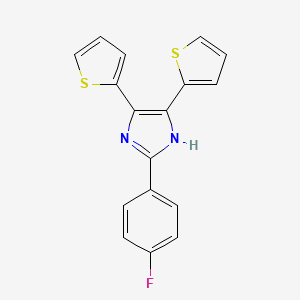
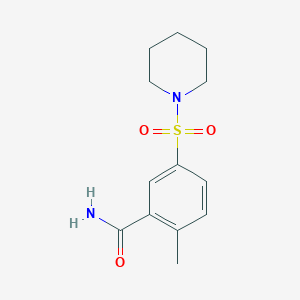
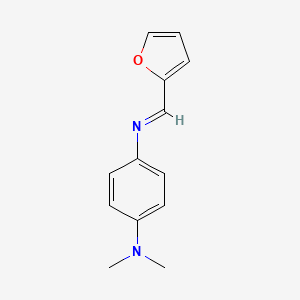

![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)
![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)



